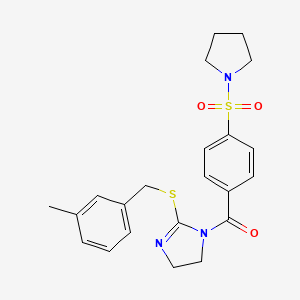

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Description

Introduction to (2-((3-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Chemical Identity and Nomenclature

The compound this compound is a hybrid molecule combining imidazole and sulfonamide pharmacophores. Its systematic IUPAC name reflects its structural complexity:

- IUPAC Name : (4-(Pyrrolidin-1-sulfonyl)phenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone.

Molecular Characteristics

The molecule features a 4,5-dihydroimidazole core (a partially saturated imidazole ring) linked to a 4-(pyrrolidin-1-ylsulfonyl)phenyl group via a ketone bridge. The 3-methylbenzylthio substituent introduces steric and electronic modifications to the imidazole scaffold.

Structural Significance in Heterocyclic Chemistry

The compound’s architecture exemplifies strategic hybridization in heterocyclic drug design:

Key Structural Components

4,5-Dihydroimidazole Core :

Sulfonamide-Pyrrolidine Moiety :

- The sulfonamide group (-SO₂N-) at the para position of the phenyl ring is a hallmark of enzyme inhibitors, often participating in hydrogen bonding with catalytic residues.

- The pyrrolidine ring introduces a secondary amine, modulating solubility and pharmacokinetic properties.

Thioether Linkage :

Comparative Structural Analysis

| Feature | (This Compound) | Analog (CID 3578303) |

|---|---|---|

| Imidazole Saturation | 4,5-Dihydro | 4,5-Dihydro |

| Sulfonamide Group | Present (pyrrolidine-linked) | Absent |

| Substituent at C2 | 3-Methylbenzylthio | 4-Methylbenzylthio |

| Molecular Weight | 455.59 g/mol | 338.5 g/mol |

This structural comparison highlights the role of sulfonamide incorporation in increasing molecular complexity and potential bioactivity.

Historical Context of Imidazole-Sulfonamide Hybrid Molecules

The fusion of imidazole and sulfonamide motifs represents a strategic evolution in medicinal chemistry:

Developmental Timeline

- Early Imidazole Derivatives : Initial studies focused on simple imidazoles (e.g., histamine analogs) for their role in physiological signaling.

- Sulfonamide Emergence : The discovery of sulfonamides as antibacterial agents in the 1930s spurred interest in their integration with heterocycles.

- Hybridization Era (2000s–Present) : Advances in synthetic methodologies enabled the coupling of imidazoles with sulfonamides, yielding compounds with dual mechanistic profiles.

Case Studies in Hybrid Design

- Evtachem EVT-2929337 :

- A related hybrid (C₂₀H₂₂N₄O₃S₂) featuring a pyridinylmethylsulfanyl group, demonstrating antiproliferative activity in preclinical models.

- PubChem CID 21146476 :

These examples underscore the versatility of imidazole-sulfonamide hybrids in addressing diverse therapeutic targets, from oncology to infectious diseases.

Properties

IUPAC Name |

[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c1-17-5-4-6-18(15-17)16-29-22-23-11-14-25(22)21(26)19-7-9-20(10-8-19)30(27,28)24-12-2-3-13-24/h4-10,15H,2-3,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOKCBSYZNEMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and ammonia, the imidazole ring can be formed through a cyclization reaction.

Thioether Formation:

Sulfonylation: The phenyl group can be sulfonylated using pyrrolidine and a sulfonyl chloride derivative under basic conditions.

Final Coupling: The final step involves coupling the sulfonylated phenyl group with the thioether-imidazole intermediate using a coupling reagent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form a sulfoxide or sulfone.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The imidazole ring is a common pharmacophore in many biologically active compounds. This compound could be explored for its potential as an enzyme inhibitor or receptor modulator, given the presence of the imidazole and sulfonyl groups.

Industry

In material science, the compound’s unique structure might be useful in the development of new polymers or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, the imidazole ring could interact with the active site of the enzyme, while the sulfonyl group might enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of the Target Compound with Analogues

Key Observations :

- The target compound’s 3-methylbenzylthio group contrasts with the 3-(trifluoromethyl)benzylthio substituent in the analogue from .

- The 4-(pyrrolidin-1-ylsulfonyl)phenyl group in the target compound differs from the 4-nitrophenyl group in ’s analogue. Sulfonamides generally enhance aqueous solubility compared to nitro groups due to their hydrogen-bonding capacity .

Physicochemical Properties

While direct data for the target compound are unavailable, trends from analogous compounds provide insights:

- Lipophilicity : The 3-methylbenzylthio group increases logP compared to analogues with polar substituents (e.g., nitro or sulfonamide groups). For example, the 4-nitrophenyl analogue () likely has lower logP due to its nitro group .

- Solubility : Sulfonamide-containing compounds (e.g., the target compound) typically exhibit higher aqueous solubility than nitro-substituted analogues. This is attributed to the sulfonamide’s ability to form hydrogen bonds with water .

- Thermal Stability : Imidazole derivatives with bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) often display high melting points (>250°C), suggesting the target compound may similarly exhibit robust thermal stability .

Biological Activity

The compound (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone , often referred to as compound A , is an imidazole derivative with notable biological activity. This article explores its synthesis, molecular characteristics, and biological effects based on diverse research findings.

Molecular Characteristics

- Chemical Formula : C22H25N3O4S2

- Molecular Weight : 459.58 g/mol

- CAS Number : 851803-74-2

Structure :

The compound features a thioether functional group, an imidazole ring, and a sulfonamide moiety, which contribute to its biological properties.

Synthesis

Compound A is synthesized through a multi-step organic process involving:

- Formation of the imidazole ring.

- Introduction of the thioether group.

- Attachment of the pyrrolidine sulfonamide moiety.

These steps utilize various reagents and conditions typical in organic synthesis, ensuring high yields and purity levels (generally around 95%) .

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. Compound A has shown effectiveness against various bacterial strains, likely due to its ability to disrupt cellular processes .

Table 1: Antimicrobial Activity of Compound A

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

Anti-inflammatory Effects

Similar compounds have been noted for their anti-inflammatory properties. Studies suggest that compound A may inhibit pro-inflammatory cytokines, providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases .

Pharmacological Studies

In pharmacological evaluations, compound A has been studied for its potential as an analgesic and anti-inflammatory agent. Preclinical trials demonstrate promising results in pain relief models .

Case Study 1: Efficacy in Pain Management

A study conducted on rodents evaluated the efficacy of compound A in managing pain associated with inflammation. Results indicated a significant reduction in pain scores compared to control groups, suggesting its potential use in clinical pain management .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of compound A against Staphylococcus aureus. The results showed a marked decrease in bacterial load in treated subjects versus untreated controls, highlighting its potential as a therapeutic agent in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.